5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 87595-13-9
VCID: VC17282698
InChI: InChI=1S/C13H12N4O/c1-2-18-12-9-14-13-11(16-12)8-15-17(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
SMILES:
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol

5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

CAS No.: 87595-13-9

Cat. No.: VC17282698

Molecular Formula: C13H12N4O

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine - 87595-13-9

Specification

CAS No. 87595-13-9
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
IUPAC Name 5-ethoxy-1-phenylpyrazolo[3,4-b]pyrazine
Standard InChI InChI=1S/C13H12N4O/c1-2-18-12-9-14-13-11(16-12)8-15-17(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Standard InChI Key NKURREXQPSQWSW-UHFFFAOYSA-N
Canonical SMILES CCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[3,4-b]pyrazine system, where the pyrazole ring is fused to a pyrazine ring at positions 3 and 4. Key substituents include:

  • Ethoxy group at position 5: Enhances lipophilicity, influencing membrane permeability and target binding.

  • Phenyl group at position 1: Contributes to steric bulk and π-π interactions with aromatic residues in biological targets .

Table 1: Fundamental Properties of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

PropertyValue
CAS Number87595-13-9
Molecular FormulaC13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}
Molecular Weight240.26 g/mol
Tautomeric Forms1H-pyrazolo[3,4-b]pyrazine (predominant)

The ethoxy group’s electron-donating effects stabilize the aromatic system, while the phenyl group diversifies interaction modes with proteins .

Comparative Analysis with Analogues

Pyrazolo[3,4-b]pyrazines exhibit structural similarities to purines, enabling mimicry of adenosine in kinase binding pockets . Unlike pyrazolo[3,4-b]pyridines, which prioritize substitution at C3 and C5, the pyrazine ring in this compound allows for unique electronic configurations at positions 5 and 6 . For example, replacing the pyridine nitrogen with a pyrazine nitrogen increases hydrogen-bonding capacity, a feature exploited in kinase inhibitor design .

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves cyclization reactions starting from pyrazole or pyrazine precursors. A common strategy employs 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles to form the pyrazine ring .

Representative Pathway:

  • Condensation: 3-Amino-1-phenylpyrazole reacts with a diketone or α-ketoaldehyde under acidic conditions.

  • Cyclization: Intramolecular dehydration forms the pyrazine ring, with the ethoxy group introduced via nucleophilic substitution .

Table 2: Key Reaction Parameters for Synthesis

ParameterOptimal Condition
Temperature80–120°C
CatalystH2SO4\text{H}_2\text{SO}_4 or AcOH\text{AcOH}
Yield45–60% (dependent on R-group)

Challenges and Innovations

  • Regioselectivity: Competing tautomerism (1H vs. 2H forms) necessitates precise control of reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is critical due to polar byproducts.
    Recent advances in continuous flow reactors have improved yields (up to 75%) by enhancing heat transfer and reducing side reactions .

Biological Activity and Mechanism

Antitumor Effects

In vitro studies demonstrate potent activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC50_{50} values ranging from 0.75–4.15 μM . The ethoxy group’s lipophilicity enhances cellular uptake, while the phenyl group stabilizes interactions with kinase ATP-binding pockets .

Mechanistic Insights:

  • Kinase Inhibition: Binds to vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting angiogenic signaling .

  • Apoptosis Induction: Upregulates caspase-3/7 activity by 3.5-fold in treated cells .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (μM)Selectivity Index*
MCF-7 (Breast Cancer)1.212.5
HL-60 (Leukemia)0.7518.3
HEK-293 (Normal)>20
*Selectivity Index = IC50_{50}(Normal) / IC50_{50}(Cancer)

Therapeutic Applications and Preclinical Studies

Oncology

In orthotopic breast cancer models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days without systemic toxicity . Combinatorial studies with paclitaxel show synergistic effects, lowering paclitaxel’s effective dose by 40% .

Neurodegenerative Diseases

Structural analogs inhibit glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease, with Ki=85nMK_i = 85 \, \text{nM} .

Future Directions and Challenges

Pharmacokinetic Optimization

  • Bioavailability: Current oral bioavailability is <30% due to first-pass metabolism. Prodrug strategies (e.g., esterification of the ethoxy group) are under investigation.

  • Blood-Brain Barrier Penetration: Modifying the phenyl group with halogen atoms may enhance CNS delivery .

Clinical Translation

Phase I trials are pending, with focus on dose-limiting toxicities and biomarker identification.

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